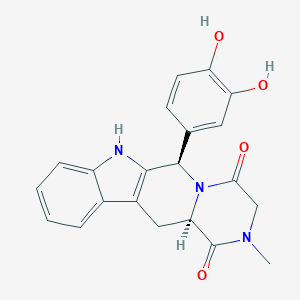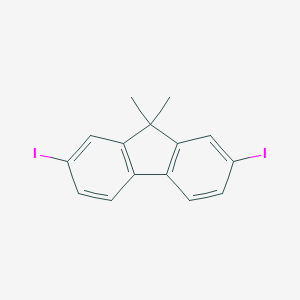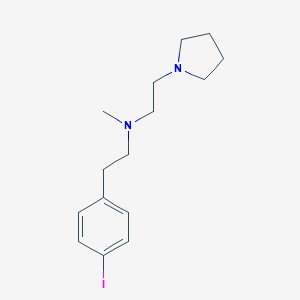
N-(2-(p-Iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(p-Iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide, also known as "IPH" or "RTI-55," is a chemical compound that belongs to the class of phenyltropanes. This compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
IPH acts as a potent inhibitor of DAT, binding to the transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have a variety of effects on brain function and behavior.
Biochemical and Physiological Effects:
IPH has been shown to produce a variety of biochemical and physiological effects in animal models. These effects include increased locomotor activity, increased dopamine release, and enhanced reward-related behavior. IPH has also been shown to produce neurotoxic effects at high doses, including damage to dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
IPH has several advantages for use in lab experiments. Its high selectivity for DAT over other monoamine transporters allows for more specific targeting of dopamine regulation. Additionally, its ability to increase extracellular dopamine levels can be useful for studying the role of dopamine in various brain functions and behaviors.
However, there are also limitations to the use of IPH in lab experiments. Its potential neurotoxic effects at high doses can limit its usefulness in certain studies. Additionally, the high potency of IPH can make it difficult to control dosing and avoid potential confounding effects.
Orientations Futures
There are several future directions for research on IPH. One area of interest is the potential use of IPH as a tool for studying the role of dopamine in addiction and other psychiatric disorders. Additionally, further research is needed to better understand the potential neurotoxic effects of IPH and to develop strategies for mitigating these effects. Finally, the development of more selective and less potent DAT inhibitors could provide new tools for studying dopamine regulation in the brain.
Méthodes De Synthèse
The synthesis of IPH involves several steps, including the reaction of 3,4-methylenedioxyphenylacetone with methylamine to form N-methyl-3,4-methylenedioxyamphetamine (MDMA). This compound is then reacted with iodine and hydrochloric acid to form N-(2-(iodophenyl)ethyl)-N-methyl-3,4-methylenedioxyamphetamine (IMDMA). Finally, IMDMA is reacted with pyrrolidine to form IPH.
Applications De Recherche Scientifique
IPH has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have high affinity for the dopamine transporter (DAT), which plays a critical role in regulating dopamine levels in the brain. IPH has also been shown to have high selectivity for DAT over other monoamine transporters, making it a useful tool for studying the role of DAT in dopamine regulation.
Propriétés
Numéro CAS |
147240-99-1 |
|---|---|
Nom du produit |
N-(2-(p-Iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide |
Formule moléculaire |
C15H23IN2 |
Poids moléculaire |
358.26 g/mol |
Nom IUPAC |
2-(4-iodophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;hydrobromide |
InChI |
InChI=1S/C15H23IN2.BrH/c1-17(12-13-18-9-2-3-10-18)11-8-14-4-6-15(16)7-5-14;/h4-7H,2-3,8-13H2,1H3;1H |
Clé InChI |
FHHSUJBNYZMYEI-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=C(C=C1)I)CCN2CCCC2.Br |
SMILES canonique |
CN(CCC1=CC=C(C=C1)I)CCN2CCCC2 |
Synonymes |
N-(2-(4-iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine N-(2-(p-iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide N-IEMP-ethylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



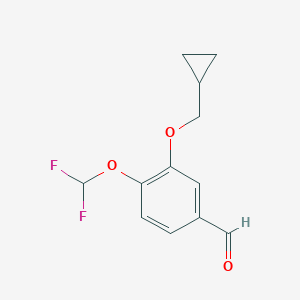

![2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B133301.png)
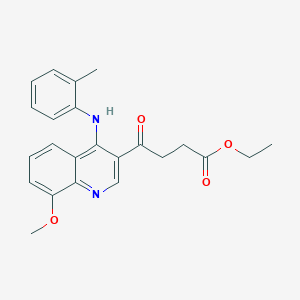




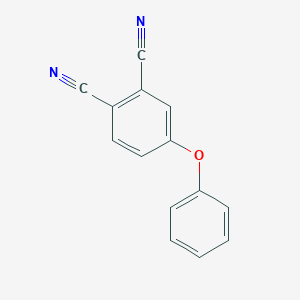
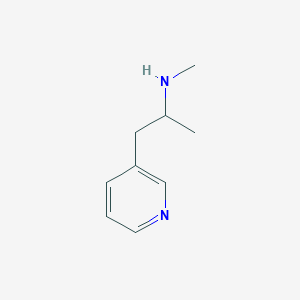
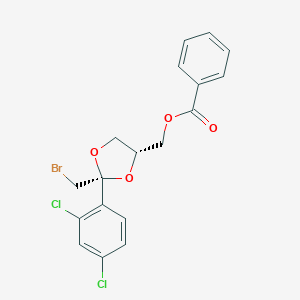
![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B133330.png)
